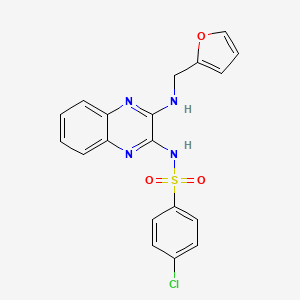

4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O3S/c20-13-7-9-15(10-8-13)28(25,26)24-19-18(21-12-14-4-3-11-27-14)22-16-5-1-2-6-17(16)23-19/h1-11H,12H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMKVZDPEVQRDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.

Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with the quinoxaline derivative.

Sulfonamide Formation: The final step involves the sulfonation of the intermediate compound to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoxaline core can produce dihydroquinoxalines.

Scientific Research Applications

4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential antimicrobial properties.

Medicine: Research is ongoing into its potential as an anticancer agent, particularly through the inhibition of carbonic anhydrase IX, which is overexpressed in many tumors.

Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to the inhibition of carbonic anhydrase IX, leading to disruption of pH regulation in tumor cells and subsequent cell death . The compound may also interact with other enzymes and receptors, contributing to its broad biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and physicochemical properties of 4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide can be contextualized by comparing it to analogs with modifications in the sulfonamide substituent, quinoxaline ring substituents, or heterocyclic appendages. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Impact of Sulfonamide Substituents

- Chloro vs. Methyl (Compound 2a): The 4-chloro group in the target compound increases the sulfonamide’s acidity (pKa ~10–11), enhancing hydrogen-bond donor capacity compared to the electron-donating methyl group in Compound 2a. This difference may influence target binding, as seen in ADAM17 inhibition studies .

Quinoxaline Ring Modifications

- Furan-2-ylmethylamino (Target Compound): The furan group provides a planar, hydrophobic moiety ideal for π-π stacking in enzyme active sites.

- Isopropyl Anilino (): Steric bulk may reduce binding affinity but increase metabolic stability by shielding labile sites .

Computational and Structural Insights

- Molecular Docking : AutoDock4 simulations reveal that the target compound’s furan group occupies a hydrophobic cleft in ADAM17, while the chloro-sulfonamide forms hydrogen bonds with catalytic zinc ions.

- Crystallography : Structural data for analogs (e.g., ) were resolved using SHELXL , confirming bond geometries critical for activity.

Biological Activity

4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

The compound features several key structural components:

- Benzenesulfonamide moiety : Known for its versatility in medicinal applications.

- Quinoxaline and furan groups : These contribute to the compound's unique reactivity and biological properties.

- Chloro substituent : Enhances reactivity and potential interactions with biological targets.

Chemical Structure

The structural formula can be represented as follows:

Anticancer Properties

Research indicates that compounds similar to 4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide exhibit significant anticancer activity. For instance, related benzenesulfonamide derivatives have shown inhibitory effects on carbonic anhydrase IX, an enzyme often overexpressed in tumors. The IC50 values for these compounds suggest strong inhibitory effects, making them promising candidates for cancer treatment .

Case Study: Inhibition of Cancer Cell Lines

A study involving various sulfonamide derivatives demonstrated that those with a quinoxaline core exhibited potent activity against triple-negative breast cancer cell lines. The specific compound showed high selectivity and potency, indicating its potential as a therapeutic agent .

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes. Molecular docking studies have suggested that 4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide can effectively bind to target proteins, enhancing its potential as an enzyme inhibitor .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-aminoquinoxalin-2-yl)-sulfonamide | Quinoxaline core, sulfonamide group | Inhibitor of phosphatidylinositol 3-kinase |

| 4-hydroxycoumarin sulfonamides | Coumarin backbone, sulfonamide linkage | Antibacterial and anticancer activities |

| Furan-based sulfonamides | Furan ring, sulfonamide moiety | Antimicrobial properties |

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of 4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is crucial for evaluating its efficacy and safety. Theoretical studies using ADME/PK models suggest favorable absorption and distribution characteristics, although empirical data are necessary for comprehensive evaluation .

Interaction Studies

Interaction studies indicate that this compound may affect biological systems through various mechanisms. For example, it has been shown to interact with calcium channels, which could lead to changes in perfusion pressure and coronary resistance .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide and its derivatives?

- Methodology :

- Thioureido derivative synthesis : React sulfaquinoxaline with thiophosgene in aqueous conditions to form isothiocyanate intermediates, followed by coupling with amines (e.g., 2-aminopyridine, halogenated anilines) in dimethylformamide (DMF) or dioxane under reflux. Triethylamine (TEA) is often used as a catalyst .

- Purification : Utilize reverse-phase preparative HPLC for final purification, achieving yields between 73–88% .

- Key reagents : Thiophosgene, DMF, TEA, and halogenated anilines .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H and ¹³C NMR in DMSO-d₆, identifying aromatic protons, sulfonamide NH, and furan methylene groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and purity .

- Infrared Spectroscopy (IR) : Detect functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, NH bending) .

- Melting Point Analysis : Assess purity via Stuart melting point apparatus .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer activity of this compound?

- Experimental Design :

- In vitro cytotoxicity assays : Use the Sulforhodamine B (SRB) assay in 96-well plates. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. Compare IC₅₀ values against reference drugs (e.g., doxorubicin) .

- Combination therapy : Co-administer the compound with γ-irradiation (8 kGy) to assess radiosensitization effects. Monitor enhanced cytotoxicity via clonogenic survival assays .

- Cell lines : Test against human liver (HEPG2) or breast cancer cell lines, using dose-response curves to determine potency .

Q. What computational approaches predict the molecular targets and binding modes of this compound?

- Methodology :

- Molecular docking : Use AutoDock4 to model ligand-receptor interactions. Incorporate receptor flexibility by allowing sidechain rotations (e.g., HIV protease residues) .

- Grid-based docking : Generate affinity maps for sulfonamide and quinoxaline moieties. Analyze binding energy (ΔG) and hydrogen-bonding patterns .

- Validation : Cross-dock with known crystal structures (e.g., carbonic anhydrase IX) to verify pose reproducibility .

Q. How can structural modifications improve the compound’s bioactivity or address discrepancies in efficacy data?

- Structure-Activity Relationship (SAR) Strategies :

- Substituent variation : Replace the furan-2-ylmethyl group with cyclopentane-dione or halogenated aryl rings to enhance hydrophobic interactions .

- Thioureido vs. sulfonamide linkers : Compare IC₅₀ values of thioureido derivatives (e.g., compound 9 , IC₅₀ = 15.6 mmol L⁻¹) with non-thioureido analogs to assess the role of hydrogen bonding .

- Bioisosteric replacement : Substitute the benzenesulfonamide group with trifluoromethylpyridine to improve metabolic stability .

Q. What crystallographic tools are essential for resolving the compound’s 3D structure?

- Tools and Workflow :

- Data collection : Use single-crystal X-ray diffraction with SHELX programs (SHELXS for structure solution, SHELXL for refinement) .

- Refinement : Apply twin refinement in SHELXL for high-resolution or twinned data. Validate via R-factor convergence (<5%) .

- Visualization : Interface with WinGX for electron density maps and molecular graphics .

Q. How can researchers address solubility or bioavailability challenges during formulation?

- Strategies :

- Prodrug synthesis : Introduce ester or morpholine groups to the sulfonamide moiety to enhance aqueous solubility .

- Nanoparticle encapsulation : Use liposomal carriers to improve cellular uptake, monitored via fluorescence microscopy .

- Pharmacokinetic profiling : Conduct in vivo studies in rodent models to measure plasma half-life and tissue distribution .

Data Contradiction and Validation

Q. How should conflicting cytotoxicity data between similar derivatives be resolved?

- Approach :

- Dose-response validation : Re-test compounds under standardized SRB assay conditions (fixed cell density, consistent incubation times) .

- Off-target profiling : Screen against kinase panels or bacterial enzymes (e.g., acps-pptase) to rule out nonspecific interactions .

- Structural validation : Confirm batch purity via HPLC and elemental analysis (±0.4% theoretical values) .

Q. What experimental controls are critical for ensuring reproducibility in molecular docking studies?

- Controls :

- Re-docking validation : Reproduce poses of co-crystallized ligands (e.g., HIV protease inhibitors) to validate AutoDock4 parameters .

- Negative controls : Include inactive analogs to distinguish specific binding from artifacts .

- Consensus scoring : Compare results across multiple software (e.g., AutoDock4, Glide) to reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.